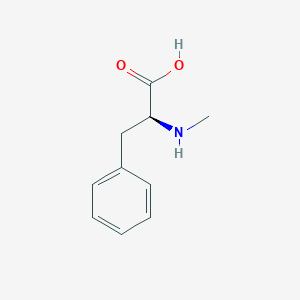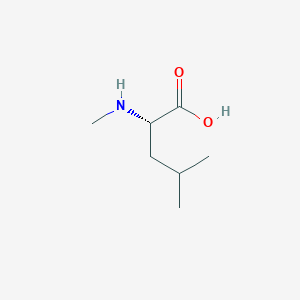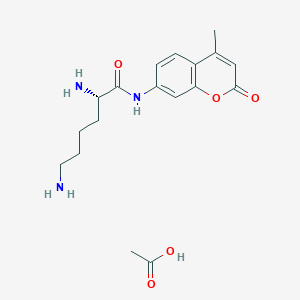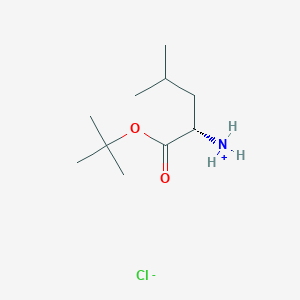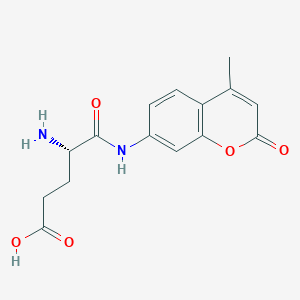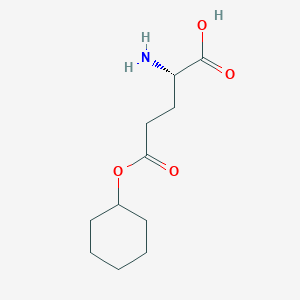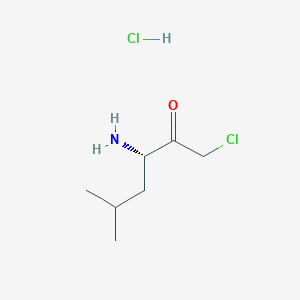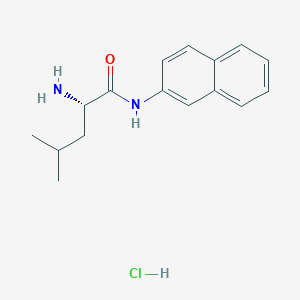
L-Allylglycine
Overview
Description
L-allylglycine, also known as (S)-2-amino-4-pentenoic acid, is a derivative of glycine. It is an inhibitor of glutamate decarboxylase, an enzyme responsible for the conversion of glutamate to gamma-aminobutyric acid (GABA). By inhibiting this enzyme, this compound reduces the levels of GABA, a major inhibitory neurotransmitter in the central nervous system .
Mechanism of Action
Target of Action
L-Allylglycine primarily targets glutamate decarboxylase (GAD) , an enzyme responsible for the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) .
Mode of Action
This compound acts as an inhibitor of GAD . By inhibiting GAD, this compound blocks the biosynthesis of GABA, leading to lower levels of this neurotransmitter .
Biochemical Pathways
The inhibition of GAD by this compound disrupts the GABAergic pathway, which plays a crucial role in inhibitory neurotransmission in the central nervous system . The decrease in GABA concentration can affect various downstream effects, including neuronal excitability and transmission of nerve signals .
Pharmacokinetics
It’s known that this compound is a substrate for organic anion transporters . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by these transporters .
Result of Action
The inhibition of GABA synthesis by this compound leads to a decrease in GABA concentration throughout various regions of the brain . This can induce convulsions and increase locomotor activity . In animal studies, it has been shown to impair attention in certain tasks .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substrates or inhibitors of the organic anion transporters could potentially affect the bioavailability of this compound . Additionally, the physiological state of the organism, such as the pH level, could also impact the effectiveness and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-allylglycine can be synthesized through the alkylation of pseudoephedrine glycinamide. The process involves several steps:
Preparation of (R,R)-(-)-pseudoephedrine glycinamide: This involves the reaction of pseudoephedrine with glycine methyl ester in the presence of lithium chloride and lithium methoxide in tetrahydrofuran (THF) at 0°C.
Formation of this compound: The pseudoephedrine glycinamide is then heated to reflux in water, causing the solids to dissolve and form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route involving pseudoephedrine glycinamide provides a basis for large-scale production. The process can be optimized for industrial applications by scaling up the reaction conditions and using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-allylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated amino acids.
Substitution: It can participate in substitution reactions where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Results in saturated amino acids.
Substitution: Yields various substituted derivatives depending on the reactants used.
Scientific Research Applications
L-allylglycine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropionic acid: Another inhibitor of glutamate decarboxylase.
Phenylglycine: A non-canonical amino acid used in peptide synthesis.
4-Hydroxyphenylglycine: Another derivative of glycine with different functional groups.
Uniqueness
L-allylglycine is unique due to its specific inhibition of glutamate decarboxylase and its ability to induce seizures, making it a valuable tool in neuroscience research. Its structure, with an allyl group, distinguishes it from other glycine derivatives and contributes to its specific biochemical properties .
Properties
IUPAC Name |
(2S)-2-aminopent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNNWFKQCKFSDK-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936821 | |
| Record name | 2-Aminopent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16338-48-0 | |
| Record name | (-)-Allylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016338480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminopent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-2-Amino-4-pentenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Allylglycine exert its effects in the brain?
A1: this compound is a potent inhibitor of glutamate decarboxylase [], the enzyme responsible for converting glutamate to gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA synthesis, this compound disrupts the delicate balance between excitatory and inhibitory neurotransmission, leading to increased neuronal excitability and potentially seizures [, , , , , ].
Q2: What are the downstream consequences of this compound-induced GABA inhibition?
A2: Inhibiting GABA synthesis with this compound can lead to various behavioral and physiological changes, including:
- Increased anxiety-like behavior: Studies in rats have shown that chronic this compound administration into the bed nucleus of the stria terminalis (BNST) increases anxiety-like behavior [].
- Panic-like responses: Rats with chronically disrupted GABAergic neurotransmission in the dorsomedial hypothalamus (DMH) exhibit panic-like responses (tachycardia, tachypnea, hypertension) after intravenous sodium lactate infusions when pre-treated with this compound [, , ].
- Seizures: this compound can induce seizures in animal models [, , ]. Studies investigating the effects of various drugs on these seizures provide insights into potential therapeutic targets.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C5H9NO2, and its molecular weight is 115.13 g/mol.
Q4: Is there information available on the material compatibility and stability of this compound under various conditions?
A4: While the provided research papers primarily focus on the biological activity and applications of this compound, there is limited information on its material compatibility and stability under various conditions. Further research is needed to explore these aspects.
Q5: Has computational chemistry been employed to study this compound?
A5: The provided research papers primarily focus on experimental investigations of this compound. There is limited information regarding the application of computational chemistry techniques like molecular modeling, docking studies, or QSAR to understand its interactions and properties.
Q6: How do structural modifications of this compound impact its interaction with enzymes like methionine gamma-lyase?
A7: Research on methionine gamma-lyase shows that the enzyme's activity varies considerably depending on the structure of the olefinic amino acid substrate []. For example, the enzyme exhibits a higher Vmax for vinylglycine compared to this compound, suggesting that the presence and position of the double bond in the amino acid side chain significantly influence substrate binding and catalysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



